molecular formula C8H4BrF3O2 B15065494 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B15065494
M. Wt: 269.01 g/mol
InChI Key: LKHUOHYMSVBLIW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H4BrF3O2 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the bromination of 4-hydroxyacetophenone followed by the introduction of the trifluoromethyl group. One common method involves the following steps:

    Bromination: 4-Hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-4-hydroxyacetophenone.

    Trifluoromethylation: The brominated product is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate to obtain this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    3-Bromo-4-hydroxyacetophenone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-Hydroxyacetophenone: Lacks both the bromine and trifluoromethyl groups, making it less reactive in certain chemical reactions.

    1-(4-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone: A positional isomer with potentially different reactivity and biological activity.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4BrF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H

InChI Key

LKHUOHYMSVBLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)O

Origin of Product

United States

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